Triclopyricarb
Overview
Description
Triclopyricarb, also known as methyl N-methoxy-2-(3,5,6-trichloro-2-pyridyloxymethyl)carbanilate, is a methoxycarbanilate strobilurin fungicide. It is primarily used in agriculture to control fungal diseases in crops such as rice, wheat, cucumbers, and melons. This compound is known for its broad-spectrum fungicidal activity and its ability to inhibit mitochondrial respiration in fungi .
Mechanism of Action
Target of Action
Triclopyricarb is a methoxycarbanilate strobilurin fungicide . The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells .
Mode of Action
This compound acts as a respiration inhibitor, specifically as a Quinone Outside Inhibitor (QoI) . It binds to the Quinone ‘outer’ (Qo) binding site of the cytochrome bc1 complex . This binding inhibits the activity of the complex, disrupting the electron transport chain and ultimately halting the production of ATP, the energy currency of the cell .
Biochemical Pathways
The inhibition of the cytochrome bc1 complex by this compound affects the electron transport chain, a critical biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, causing energy deprivation in the cells. The downstream effect of this is the inhibition of various cellular processes that require ATP, leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By disrupting the electron transport chain and reducing ATP production, this compound causes energy deprivation in fungal cells. This leads to the inhibition of essential cellular processes and ultimately results in cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with this compound. As a fungicide used on crops such as rice , it is likely that its effectiveness may also be influenced by factors specific to the agricultural environment, such as soil composition and moisture levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triclopyricarb can be synthesized through multiple routes. One common method involves the reaction of N-(2-bromomethylphenyl)-N-methoxycarbamate with sodium 3,5,6-trichloropyridin-2-olate in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at a temperature range of 30-40°C for about 5 hours. The product is then purified through crystallization using methanol .
Another synthetic route involves the condensation of 2-nitrobenzyl bromide with sodium 3,5,6-trichloropyridin-2-olate, followed by reduction and further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various preparations such as emulsifiable concentrates and suspension concentrates for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Triclopyricarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its practical applications.
Reduction: The nitro group in the intermediate stages of synthesis can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Zinc powder and ammonium chloride are used for the reduction of nitro groups.
Substitution: Sodium 3,5,6-trichloropyridin-2-olate is a key reagent for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include various intermediates such as N-(2-bromomethylphenyl)-N-methoxycarbamate and 2-(3,5,6-trichloropyridin-2-yl)oxymethylphenylamine, which are further processed to yield this compound .
Scientific Research Applications
Triclopyricarb has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Coumoxystrobin
- Enoxastrobin
- Flufenoxystrobin
- Fenaminstrobin
Uniqueness
Triclopyricarb is unique among these compounds due to its specific structure, which includes a methoxycarbanilate group and a trichloropyridinyl moiety. This structure confers high efficacy against a broad spectrum of fungal pathogens and a lower likelihood of resistance development compared to other strobilurin fungicides .
Properties
IUPAC Name |
methyl N-methoxy-N-[2-[(3,5,6-trichloropyridin-2-yl)oxymethyl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O4/c1-22-15(21)20(23-2)12-6-4-3-5-9(12)8-24-14-11(17)7-10(16)13(18)19-14/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFRZHOXWNWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058214 | |
Record name | Triclopyricarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902760-40-1 | |
Record name | Triclopyricarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902760-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triclopyricarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902760401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclopyricarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICLOPYRICARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5719X06IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triclopyricarb work as a fungicide?
A1: this compound, like other strobilurins, acts by inhibiting the electron transport chain in mitochondria, specifically at the cytochrome bc1 complex (Complex III) [, ]. This inhibition disrupts energy production within fungal cells, ultimately leading to their death.
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